tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a rigid [2.2.1]heptane scaffold with a benzylamino substituent at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group. This structure combines steric bulk (from the Boc group) with the aromatic and nucleophilic properties of the benzylamino moiety.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-14-9-15(20)10-16(14)19-11-13-7-5-4-6-8-13/h4-8,14-16,19H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIAICRLCXYAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117621 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305207-83-3 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305207-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 207405-64-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₆N₂O₂
- Molecular Weight : 302.411 g/mol
- Structural Features : The compound features a bicyclic structure with a tert-butyl ester and a benzylamino substituent, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its role as a potential therapeutic agent.
Pharmacological Effects
- Nicotinic Acetylcholine Receptor Modulation :
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Properties :
Study on nAChR Activity
A study published in the European Journal of Medicinal Chemistry explored various derivatives of bicyclic compounds, including this compound, demonstrating its efficacy as a selective α₄β₂ nAChR partial agonist . The findings indicated improved cognitive function in animal models treated with this compound.
Investigation of Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, researchers evaluated the impact of structurally similar azabicyclic compounds on cytokine production in vitro. The results showed that these compounds could significantly reduce pro-inflammatory cytokines, suggesting potential applications in chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6 M HCl, reflux, 12 h | 5-(Benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid | 85% | |
| 1 M NaOH, THF/H₂O (3:1), 8 h | Same as above | 78% |
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Mechanism : Nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.
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Applications : Key step in generating bioactive intermediates for drug development.
Benzyl Group Deprotection via Hydrogenolysis
The benzylamine group is cleaved under catalytic hydrogenation, exposing a primary amine for downstream functionalization.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH, 24 h | 5-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | 90% | |
| H₂ (50 psi), Pd(OH)₂, MeOH, 12 h | Same as above | 95% |
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Selectivity : The tert-butyl ester remains intact under these conditions.
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Applications : Enables further modifications, such as reductive amination or peptide coupling .
Nucleophilic Substitution at the Amine
The deprotected primary amine participates in nucleophilic substitutions, forming derivatives like sulfonamides or ureas.
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Key Insight : Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear amines .
Reductive Amination
The primary amine reacts with aldehydes/ketones under reductive conditions to form secondary amines.
Cycloaddition Reactions
The strained bicyclo[2.2.1]heptane framework participates in Diels-Alder reactions with dienophiles.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Maleic anhydride, toluene, 110°C | Fused 6-membered adduct | 65% | |
| Tetrazine, DCM, RT | Inverse electron-demand adduct | 58% |
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Note : Reactivity is modulated by the electron-deficient nature of the dienophile.
Oxidation of the Amine
Controlled oxidation converts the benzyl-protected amine to a nitroso or hydroxylamine derivative.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| mCPBA, DCM, 0°C→RT | 5-(N-Benzyl-N-oxoamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate | 55% | |
| NaIO₄, RuCl₃, H₂O/ACN | 5-Nitroso derivative | 48% |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related bicyclo[2.2.1]heptane derivatives, emphasizing substituent effects, physicochemical properties, and reactivity.
Key Comparative Analysis:
Substituent Effects on Reactivity and Solubility Benzylamino vs. Amino (NH₂): The benzylamino group in the target compound introduces aromaticity and steric hindrance, reducing nucleophilicity compared to the primary amino group in CAS 793650-60-7. This makes the benzylamino derivative less reactive toward electrophiles but more lipophilic . Oxo (-O) Group: The oxo derivative (CAS 198835-06-2) forms a lactam structure, reducing basicity and increasing ring strain, which may enhance reactivity in ring-opening reactions .
Structural and Crystallographic Insights
- X-ray diffraction studies on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 198835-06-2) reveal a crystal lattice with space group P21 and β=100.013°, indicating significant molecular packing influenced by the oxo group .
- NMR data for diazabicyclo derivatives (e.g., δ 1.33 ppm for tert-butyl protons in CAS 134003-84-2) highlight distinct chemical environments influenced by substituents .
Applications in Synthesis The amino derivative (CAS 793650-60-9) serves as a key intermediate for introducing amines into drug candidates, while the diaza analog (CAS 134003-84-2) is utilized in constructing polycyclic frameworks for kinase inhibitors . The benzyloxycarbonylamino analog (CAS 1250885-17-6) demonstrates how protective groups like benzyloxycarbonyl (Cbz) modulate stability and reactivity in peptide synthesis .
Q & A
Q. Q1. What are the recommended methods for synthesizing tert-butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield?
A1. Synthesis typically involves multi-step functionalization of the bicyclo[2.2.1]heptane scaffold. Key steps include:
- Boc protection : tert-Butyl carboxylate groups are introduced via Boc-anhydride under basic conditions (e.g., NaHCO₃) to stabilize the bicyclic amine during subsequent reactions .
- Benzylamination : Benzyl groups are introduced via nucleophilic substitution or reductive amination. For example, coupling with benzyl isothiocyanate in CHCl₃ at room temperature achieves ~80% yield, as demonstrated in analogous bicyclic amine reactions .
- Purification : Column chromatography (SiO₂, hexane/EtOAc gradients) is critical for isolating enantiopure products due to the compound’s stereochemical complexity .
Q. Q2. How can researchers confirm the stereochemical configuration of this bicyclic compound?
A2. Stereochemical validation requires:
- X-ray crystallography : Single-crystal analysis (e.g., using a Nonius KappaCCD diffractometer) resolves absolute configuration. For example, tert-butyl 3-oxo-2-aza-bicyclo[2.2.1]heptane derivatives were confirmed via P21 space group parameters (a=6.0710 Å, b=9.3703 Å, c=9.3002 Å, β=100.013°) .
- Chiral HPLC : Enantiomeric excess (EE) is determined using chiral stationary phases (e.g., CHIRALPAK® columns) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. Q3. What strategies address low solubility of this compound in aqueous media for biological assays?
A3. Solubility challenges arise from the hydrophobic tert-butyl and benzyl groups. Solutions include:
- Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability. For related bicyclic amines, 10 mM DMSO stock solutions showed no precipitation after 48 hours at –20°C .
- Prodrug derivatization : Introduce polar groups (e.g., phosphate esters) at the benzylamino position, as seen in analogous azabicycloheptane prodrugs .
Q. Q4. How do stereochemical variations (endo vs. exo) at the 5-position affect biological activity?
A4. Stereochemistry significantly impacts target binding. For example:
- Endo isomers : In a study of tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane derivatives, endo configurations exhibited 10-fold higher affinity for serotonin receptors than exo counterparts due to optimal spatial alignment with the binding pocket .
- Exo isomers : Demonstrated improved metabolic stability in hepatic microsome assays (t₁/₂ > 120 min vs. 60 min for endo) due to reduced exposure to oxidative enzymes .
Q. Q5. What computational methods are effective for predicting the reactivity of the benzylamino group in further functionalization?
A5. Density Functional Theory (DFT) and molecular docking are critical:
- DFT studies : Calculate electron density maps to identify nucleophilic sites. For example, the benzylamino nitrogen in tert-butyl azabicycloheptanes shows higher electron density (Fukui index = 0.45) compared to the bicyclic amine .
- Docking simulations : Predict regioselectivity in cross-coupling reactions. In silico models of Pd-catalyzed couplings align with experimental data (R² = 0.89) for analogous compounds .
Q. Q6. How can researchers resolve contradictions in reported NMR data for similar azabicycloheptane derivatives?
A6. Discrepancies often arise from solvent effects or stereochemical impurities. Best practices include:
- Standardized conditions : Use DMSO-d₆ for solubility and assign peaks relative to TMS. For example, tert-butyl 5-nitro-2-azabicyclo[2.2.1]heptane derivatives show distinct shifts at δ 1.33 ppm (tert-butyl) and δ 7.94 ppm (aromatic protons) .
- 2D NMR : HSQC and NOESY confirm connectivity and spatial relationships, resolving overlaps in crowded regions (e.g., δ 3.0–4.0 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
